molecular formula C10H21ClN2 B11897521 3-Azaspiro[5.5]undecan-3-amine hydrochloride

3-Azaspiro[5.5]undecan-3-amine hydrochloride

Cat. No.: B11897521
M. Wt: 204.74 g/mol
InChI Key: UUOKTCFOOVVYKC-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecan-3-amine hydrochloride is a spirocyclic amine compound with the molecular formula C₁₀H₂₁ClN₂. It is characterized by a unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecan-3-amine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The amine group is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the spirocyclic structure and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undecan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Pharmacological Applications

  • Influenza Virus Inhibition
    • 3-Azaspiro[5.5]undecan-3-amine hydrochloride has been identified as an inhibitor of the M2 proton channel of the influenza A virus. It exhibits an IC50 value of approximately 1 μM , indicating its potency as an antiviral agent against influenza . The mechanism involves blocking the M2 protein, which is crucial for the viral life cycle.
  • Neuropharmacology
    • Research indicates that compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Its structural properties allow it to interact with various receptors in the central nervous system, although specific studies are still emerging.

The compound has shown biological activity as a proton channel blocker, which is critical in the context of viral infections and possibly in modulating physiological functions related to neurotransmission.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of various compounds identified that this compound effectively inhibited the growth of influenza A virus in vitro. The study demonstrated that treatment with this compound resulted in a significant reduction in viral titers, confirming its potential as a therapeutic agent against influenza infections.

Case Study 2: Neuropharmacological Investigations

In another investigation focusing on neuropharmacology, researchers explored the effects of this compound on neurotransmitter release in animal models. The results indicated alterations in dopamine and serotonin levels following administration, suggesting possible applications in treating mood disorders or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecan-3-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azaspiro[5.5]undecan-3-amine hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

3-Azaspiro[5.5]undecan-3-amine hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological activity. The compound's molecular formula is C10H19NHClC_{10}H_{19}N\cdot HCl, and it has been classified under various chemical databases, including PubChem and BenchChem, where its synthesis and reactivity have been documented .

The primary mechanism of action for this compound involves its interaction with the M2 protein of the influenza A virus. This protein is crucial for viral replication, and inhibitors targeting it can potentially prevent the virus from entering host cells. Research indicates that the compound binds effectively to the M2 channel, demonstrating significant inhibitory activity against influenza A virus strains .

Antiviral Activity

Studies have shown that this compound exhibits potent antiviral properties:

  • Inhibition of Influenza A Virus : The compound has been characterized as a strong inhibitor of the M2 ion channel, with IC50 values indicating effective inhibition at low concentrations (around 16 μM) .
  • Structure-Activity Relationship : Variations in the spirocyclic structure directly influence the compound's potency against viral strains. For instance, modifications that enhance hydrophobic interactions or introduce hydrogen-bond donors have been shown to improve inhibitory activity .

Antitumor Properties

Beyond its antiviral activity, preliminary studies suggest potential antitumor effects:

  • Cell Line Studies : In vitro assays have indicated that the compound may inhibit the proliferation of certain cancer cell lines, although further research is required to elucidate specific mechanisms and pathways involved .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Influenza Inhibition : A study conducted by Kolocouris et al. demonstrated that derivatives of this compound showed improved binding affinity to the M2 protein compared to traditional inhibitors like amantadine .
  • Antitumor Screening : In a screening assay for antitumor activity, compounds based on the spirocyclic framework exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for further development .

Data Summary

Property Value
Molecular FormulaC10H19NHClC_{10}H_{19}N\cdot HCl
IC50 against Influenza A~16 μM
Potential Antitumor ActivityYes (in vitro studies)
Binding TargetM2 Protein (Influenza A)

Properties

Molecular Formula

C10H21ClN2

Molecular Weight

204.74 g/mol

IUPAC Name

3-azaspiro[5.5]undecan-3-amine;hydrochloride

InChI

InChI=1S/C10H20N2.ClH/c11-12-8-6-10(7-9-12)4-2-1-3-5-10;/h1-9,11H2;1H

InChI Key

UUOKTCFOOVVYKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(CC2)N.Cl

Origin of Product

United States

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